2-(2-Bromophenyl)ethanimidamide hydrochloride
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Overview
Description
2-(2-Bromophenyl)ethanimidamide hydrochloride: is an organic compound with the molecular formula C8H9BrN2.HCl. It is a derivative of ethanimidamide, where a bromine atom is substituted at the second position of the phenyl ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)ethanimidamide hydrochloride typically involves the reaction of 2-bromobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products:
Substitution Reactions: Products include substituted ethanimidamides with different functional groups.
Reduction Reactions: Products include reduced amines or other derivatives.
Oxidation Reactions: Products include oxidized ethanimidamides or corresponding oxides.
Scientific Research Applications
Chemistry: 2-(2-Bromophenyl)ethanimidamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the effects of brominated ethanimidamides on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 2-(2-Chlorophenyl)ethanimidamide hydrochloride
- 2-(2-Fluorophenyl)ethanimidamide hydrochloride
- 2-(2-Iodophenyl)ethanimidamide hydrochloride
Comparison: 2-(2-Bromophenyl)ethanimidamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated counterparts, the brominated compound may exhibit different chemical and biological activities, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(2-bromophenyl)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFCTLUZMPIJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561326 |
Source
|
Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127813-37-0 |
Source
|
Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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